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Sucrose octastearate - 34816-22-3

Sucrose octastearate

Catalog Number: EVT-13873960
CAS Number: 34816-22-3
Molecular Formula: C156H294O19
Molecular Weight: 2474.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source for the synthesis of sucrose octastearate involves the reaction between sucrose and stearic acid or its derivatives. Stearic acid is a saturated fatty acid commonly derived from animal and plant fats, which provides the necessary fatty acid chains for esterification. The production process typically involves interesterification or direct esterification methods, utilizing catalysts to facilitate the reaction.

Classification

Sucrose octastearate can be classified under several categories:

  • Chemical Classification: It belongs to the class of sucrose esters, specifically categorized as a type II sucrose oligoester.
  • Functional Classification: It serves as a nonionic surfactant and emulsifier, which helps stabilize oil-in-water emulsions.
  • Regulatory Classification: It is recognized by various food safety authorities for its use in food products and pharmaceuticals.
Synthesis Analysis

Methods

The synthesis of sucrose octastearate can be achieved through various methods, including:

  1. Interesterification: This method involves the reaction of sucrose with methyl esters of fatty acids derived from edible fats and oils. The process can yield different types of sucrose esters depending on the degree of esterification.
  2. Direct Esterification: In this method, sucrose reacts directly with stearic acid or its derivatives in the presence of a catalyst such as sodium acetate or sulfuric acid.
  3. Ultrasound-Assisted Synthesis: Recent studies have explored eco-friendly approaches such as ultrasound-assisted esterification, which enhances reaction rates and yields while reducing environmental impact .

Technical Details

For example, in ultrasound-assisted synthesis, sucrose can be reacted with acetic anhydride under ultrasonic irradiation to produce various acetylated derivatives, including sucrose octaacetate. The typical conditions for this reaction include specific temperature ranges and controlled time intervals to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for sucrose octastearate is C28H38O19C_{28}H_{38}O_{19}. The structure consists of a sucrose backbone with eight hydroxyl groups replaced by stearate groups (derived from stearic acid). This results in a highly lipophilic compound due to the long hydrocarbon chains attached to the sugar molecule.

Data

  • Molecular Weight: Approximately 578.66 g/mol.
  • Melting Point: Typically ranges around 70°C but can vary based on crystallization conditions.
  • Solubility: Generally insoluble in water but soluble in organic solvents like acetone and ethanol .
Chemical Reactions Analysis

Reactions

Sucrose octastearate undergoes hydrolysis in the presence of strong acids or bases, reverting back to its constituent parts—sucrose and stearic acid. This reaction is significant in understanding its behavior in biological systems and during food processing.

Technical Details

In gastrointestinal simulations, studies have shown that sucrose esters can be hydrolyzed by lipases, affecting their emulsifying properties and digestibility . The rate of hydrolysis is influenced by the degree of esterification and the structural composition of the esters.

Mechanism of Action

Process

The mechanism by which sucrose octastearate functions primarily revolves around its ability to lower surface tension between oil and water phases, thereby stabilizing emulsions. This occurs through the formation of micelles where hydrophilic heads interact with water while hydrophobic tails associate with oil.

Data

Research indicates that different structural ratios of sucrose esters exhibit varying hydrophilic-lipophilic balance (HLB) values, which directly correlate with their emulsifying efficiency . Lower HLB values tend to result in diminished emulsifying capacity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Intense bitterness due to the presence of stearate groups.

Chemical Properties

  • pH Stability: Stable across a range of pH levels but may undergo hydrolysis under extreme conditions.
  • Thermal Stability: Decomposes at elevated temperatures above 200°C.

Relevant analyses have shown that these properties make sucrose octastearate suitable for applications requiring stable emulsions without compromising flavor profiles

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Applications

Sucrose octastearate finds numerous applications across various fields:

  • Food Industry: Used as an emulsifier in low-fat food products to replace traditional fats while maintaining texture and mouthfeel.
  • Pharmaceuticals: Acts as an inert ingredient in drug formulations, enhancing solubility and bioavailability.
  • Cosmetics: Employed as a stabilizer in creams and lotions due to its emulsifying properties.
  • Agriculture: Utilized in pesticide formulations as a carrier or surfactant to improve distribution on plant surfaces .
Historical Development and Contextual Significance

Evolution of Sucrose Ester Synthesis: From Herzfeld’s Early Work to Modern Industrial Processes

The synthetic journey of sucrose esters began in 1880 when Herzfeld first documented the preparation of sucrose octaacetate—a foundational achievement demonstrating sucrose’s capacity for full esterification [1]. This discovery catalyzed decades of innovation, culminating in 1921 with Hess and Messner’s landmark synthesis of sucrose octapalmitate and sucrose octastearate—fully esterified derivatives using palmitic and stearic acids, respectively [1] [4]. Early methods, however, faced significant limitations:

  • Toxic solvents like pyridine or chloroform generated dark-colored products requiring extensive purification.
  • Low yields due to sucrose’s thermal sensitivity and the steric hindrance of its eight hydroxyl groups [1].

A pivotal shift occurred in 1952 with the introduction of dimethylformamide (DMF) as a solvent for transesterification reactions between sucrose and fatty acid methyl esters or triglycerides. This method improved reaction efficiency but still posed toxicity concerns. The 1950s saw Foster Snell’s team refine these processes, laying groundwork for industrial-scale production. Modern advancements focus on solvent-free enzymatic synthesis, utilizing lipases under mild conditions to achieve selective esterification with high yields and reduced environmental impact [4]. This evolution enabled cost-effective manufacturing of diverse sucrose esters, including octastearate.

Table 1: Key Milestones in Sucrose Ester Synthesis

YearInnovationKey ContributorsSignificance
1880Synthesis of sucrose octaacetateHerzfeldFirst demonstration of sucrose esterification
1921Synthesis of sucrose octapalmitate/octastearateHess and MessnerProof of concept for fully substituted fatty acid esters
1939Pyridine/chloroform-based esterificationCantorEarly patent linking SEs to emulsifier applications
1952Transesterification in DMFUnspecifiedImproved reaction efficiency
1950sProcess optimization for mono-/di-estersFoster Snell teamScalable production methods
2000sSolvent-free enzymatic synthesisMultiple groupsSustainable, selective esterification

Emergence of Sucrose Octastearate in Nonionic Surfactant Research

Sucrose octastearate represents a highly lipophilic member of the sucrose ester family, distinguished by the esterification of all eight hydroxyl groups on sucrose with stearic acid (C18:0). Its unique properties stem from:

  • Complete substitution: Eliminates hydrophilic sites, rendering the molecule oil-soluble and surface-inactive. This contrasts with mono-/di-esters used as emulsifiers [1] [3].
  • Crystalline behavior: Forms lamellar liquid crystalline phases when heated, a property critical for structuring oils in non-aqueous systems [3].

Initially overshadowed by monoesters (e.g., sucrose monostearate) for emulsification, octastearate found niche roles as a texture modifier in foods and cosmetics. Research in the 1990s–2000s revealed its utility in oleogel formation and oleofoam stabilization, where its high melting point (50–60°C) enables interfacial crystallization during cooling [3]. Unlike partial esters, octastearate does not reduce surface tension but acts as a structuring agent in lipid-based colloids.

Table 2: Structural and Functional Attributes of Sucrose Stearates

Ester TypeHLB RangeMelting Point (°C)Reactive SitesPrimary Function
Monostearate4–1640–55Primarily C6, C1′, C6′Oil-in-water emulsifier
Distearate3–845–58C6/C6′, C1′/C6, etc.Water-in-oil emulsifier
Octastearate~150–60All eight hydroxylsOleogelator/foam stabilizer

Regulatory Milestones: GRAS Designation and Industrial Adoption

Sucrose octastearate’s path to commercial acceptance was enabled by regulatory approvals for sucrose esters as a class. Critical milestones include:

  • GRAS (Generally Recognized as Safe) status for specific mono-/di-esters by the U.S. FDA in the 1970s, though full esters like octastearate were initially excluded [4].
  • JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluations in the 1980s–90s established acceptable daily intake levels for sucrose esters with varying fatty acid chains [4].
  • EFSA (European Food Safety Authority) clearance for use as emulsifiers (E473 code) in baked goods, dairy, and confectionery [3].

Industrial adoption accelerated in the 1990s with applications in:

  • Cosmetics: As texture enhancers in creams and makeup, leveraging their crystallization to stabilize lipid phases.
  • Foods: As processing aids (not direct additives) in fat-based products like chocolates, where they modify viscosity without labeling requirements [3] [4].
  • Pharmaceuticals: As matrix formers in sustained-release tablets, exploiting their hydrophobicity to retard drug dissolution [4].

Table 3: Regulatory and Industrial Adoption Timeline

EraRegulatory ActionScopeIndustrial Impact
1970sFDA GRAS for mono-/di-estersLimited to lauric, palmitic, stearic estersFood emulsifiers in baked goods, dairy
1980–1990sJECFA evaluations; EFSA E473 classificationBroad fatty acid coverageExpansion into European markets
2000s–PresentInclusion in food/pharma pharmacopoeiasIncludes high-melting esters (e.g., octastearate)Non-aqueous colloids (oleogels, oleofoams)

Properties

CAS Number

34816-22-3

Product Name

Sucrose octastearate

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(octadecanoyloxy)-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(octadecanoyloxy)oxan-2-yl]methyl octadecanoate

Molecular Formula

C156H294O19

Molecular Weight

2474.0 g/mol

InChI

InChI=1S/C156H294O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h140-141,150-155H,9-139H2,1-8H3/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1

InChI Key

LYAKYODQZBHMCI-YSVXLPCPSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

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